2-Chloro-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one hydrochloride
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Overview
Description
2-Chloro-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one hydrochloride is a chemical compound with the molecular formula C12H14ClFN2O·HCl It is a derivative of piperazine, a heterocyclic organic compound that is widely used in pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one hydrochloride typically involves the reaction of 2-fluorophenylpiperazine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: The major products are substituted piperazine derivatives.
Oxidation: The major products are oxidized derivatives such as ketones or carboxylic acids.
Reduction: The major products are reduced derivatives such as alcohols or amines.
Scientific Research Applications
2-Chloro-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.
Biological Studies: The compound is used in studies investigating the interaction of piperazine derivatives with biological targets such as receptors and enzymes.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one hydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(2-Fluorophenyl)piperazine: A related compound with similar pharmacological properties.
4-(2-Fluorophenyl)piperazine:
2-Chloro-4-fluoroacetophenone: A structurally related compound used in organic synthesis.
Uniqueness
2-Chloro-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloroacetyl group and a fluorophenylpiperazine moiety makes it a valuable intermediate in the synthesis of complex molecules.
Properties
IUPAC Name |
2-chloro-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClFN2O.ClH/c13-9-12(17)16-7-5-15(6-8-16)11-4-2-1-3-10(11)14;/h1-4H,5-9H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGOICYGLOLTLMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CCl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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